![molecular formula C14H18N4O4S B2941409 N-(3-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide CAS No. 1170044-09-3](/img/structure/B2941409.png)
N-(3-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide
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Overview
Description
Pyrazole-sulfonamide derivatives are known for their diverse pharmacological effects . They have been synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . These compounds have been tested for their in vitro antiproliferative activities against HeLa and C6 cell lines .
Synthesis Analysis
The synthesis of pyrazole-sulfonamide derivatives involves the use of 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole-sulfonamide derivatives have not been detailed in the sources I found .Scientific Research Applications
Antiproliferative Activities
This compound has been found to have significant antiproliferative activities . A series of pyrazole-sulfonamide derivatives were designed and synthesized for this purpose . These compounds were tested for their in vitro antiproliferative activities against HeLa and C6 cell lines . Some of the tested compounds showed promising broad-spectrum antitumor activity comparable to the activities of commonly used anticancer drugs .
Antileishmanial Activities
Pyrazole-bearing compounds, including this one, are known for their potent antileishmanial activities . They have been synthesized and evaluated against Leishmania aethiopica clinical isolate . One of the compounds displayed superior antipromastigote activity .
Antimalarial Activities
These compounds also have antimalarial activities . They were evaluated against Plasmodium berghei infected mice . Some of the compounds showed better inhibition effects against Plasmodium berghei .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds . The study justified the better antileishmanial activity of one of the compounds .
Synthesis and Characterization
The compound is synthesized and characterized using various techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses .
Drug Development
Due to their diverse pharmacological effects, these compounds are considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Future Directions
properties
IUPAC Name |
N-[3-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-9-14(8-18(3)16-9)23(20,21)17-12-7-11(15-10(2)19)5-6-13(12)22-4/h5-8,17H,1-4H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGVAAGXHWZHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=C(C=CC(=C2)NC(=O)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)-4-methoxyphenyl)acetamide |
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